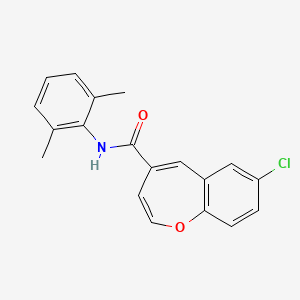
7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, oxidation, protection of carboxy groups, rearrangement, chlorination, hydrolysis, cyclization, addition, elimination, and methoxylation. For example, the synthesis of (6R,7R)-7-Benzamindo-3-chloromethyl-7-methoxy-8-oxo-5-oxa-1-azabicyclo [4.2.0] oct-2-ene-2-carboxylic acid benzhydryl ester from 6-APA is a complex process that results in an overall yield of about 30% . This suggests that the synthesis of 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide could also involve a multi-step process with potential challenges in optimizing yield.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound includes various functional groups and stereochemistry that can influence their biological activity. For instance, the racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines exhibit different levels of inhibitory activity based on their enantiomeric forms . This highlights the importance of stereochemistry in the molecular structure analysis of such compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that these molecules can undergo a variety of transformations. The presence of chloro groups, for example, suggests potential reactivity in substitution reactions. The inhibitory effects of the synthesized compounds on neurotransmitter uptake also imply that they can interact with biological systems through chemical reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, stability, and reactivity of these compounds are likely to be influenced by their functional groups and molecular structure. For example, the presence of methoxy groups and the benzazepine core in the compounds studied may affect their solubility and ability to cross biological membranes .
Applications De Recherche Scientifique
Synthesis Techniques
- Practical synthesis methods have been developed for compounds related to 7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide, such as CCR5 antagonists. These methods involve steps like esterification, Claisen type reactions, and Suzuki−Miyaura reactions (Ikemoto et al., 2005).
Antitumor Properties
- Research has explored the antitumor properties of similar compounds, particularly focusing on their synthesis and the chemistry behind their antitumor activity (Stevens et al., 1984).
Biological and Antioxidant Activity
- Studies have been conducted on the biological activity and antioxidant properties of triazolopyrimidines, a category of compounds that includes derivatives similar to this compound (Gilava et al., 2020).
Material Science Applications
- The compound's derivatives have been used in the synthesis of polyamides and their interaction with minerals like calcium carbonate, which is relevant in material science and possibly biomineralization studies (Ueyama et al., 1998).
Anticonvulsant Screening
- Research on benzamides, which are structurally related to this compound, has included anticonvulsant screening, providing insights into potential medical applications (Afolabi et al., 2012).
Propriétés
IUPAC Name |
7-chloro-N-(2,6-dimethylphenyl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-12-4-3-5-13(2)18(12)21-19(22)14-8-9-23-17-7-6-16(20)11-15(17)10-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZKVMLVZPLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)
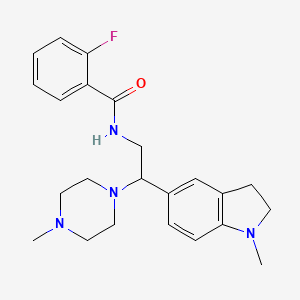
![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)
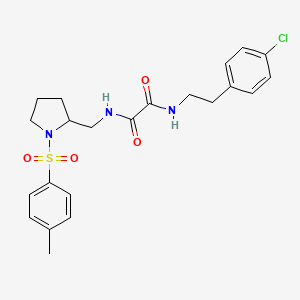
![N-(3,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)
![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)
![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B3016534.png)

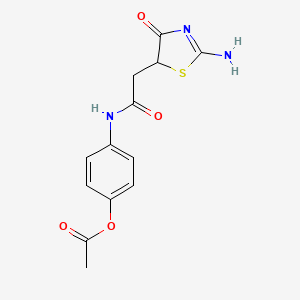

![Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate](/img/structure/B3016540.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B3016541.png)
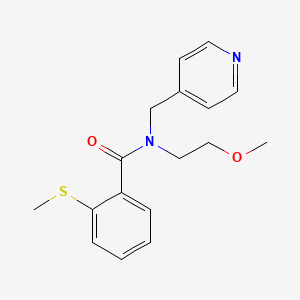
![2-Chloro-N-(cyclohex-3-en-1-ylmethyl)-N-[2-(dimethylcarbamoylamino)ethyl]acetamide](/img/structure/B3016546.png)